3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 260431-71-8) is a highly functionalized 7-azaindole building block critical for pharmaceutical manufacturing and complex process chemistry. By combining a permanently methylated N1 position with a highly reactive iodine atom at the C3 position, this compound serves as a highly efficient electrophilic precursor for transition-metal-catalyzed cross-couplings, including Suzuki-Miyaura, Sonogashira, and Ullmann reactions [1]. The presence of the N-methyl group blocks hydrogen bond donation, fundamentally altering the molecule's electronic profile and preventing unwanted N-coordination with palladium or copper catalysts [2]. In procurement and material selection contexts, sourcing this pre-methylated, pre-iodinated scaffold is prioritized by process chemists aiming to synthesize multi-aryl 7-azaindoles—such as kinase and HIV-1 integrase inhibitors—because it guarantees high atom economy, predictable regioselectivity, and immediate readiness for orthogonal C-C bond formation [3].
Generic substitution with the unmethylated analog (3-iodo-1H-pyrrolo[2,3-b]pyridine) fails in industrial scale-up because the free N-H moiety can coordinate with transition-metal catalysts, leading to catalyst poisoning or competitive N-arylation side reactions during cross-coupling [1]. To circumvent this, buyers would be forced to introduce multi-step protection and deprotection sequences, consuming hazardous reagents like sodium hydride and methyl iodide in-house, while suffering cumulative yield penalties [2]. Similarly, substituting with the 3-bromo analog (3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine) drastically alters the kinetic profile of the molecule; the higher bond dissociation energy of the C-Br bond prevents low-temperature orthogonal coupling, destroying the chemoselectivity required for sequential multi-arylation of the azaindole core [3].
In the synthesis of highly substituted 7-azaindoles, the choice of halogen at the C3 position dictates the sequence of functionalization. 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine features a highly reactive C-I bond that undergoes rapid oxidative addition with palladium catalysts at mild temperatures (often 25–60 °C). In contrast, the 3-bromo analog requires significantly higher thermal activation (>80 °C) [1]. This kinetic disparity allows the 3-iodo compound to be selectively coupled at C3 without disturbing other chlorinated or brominated positions on the same scaffold, enabling one-pot sequential multi-arylation workflows [2].
| Evidence Dimension | Oxidative Addition Temperature / Kinetic Activation |
| Target Compound Data | C3-I coupling proceeds efficiently at 25–60 °C. |
| Comparator Or Baseline | 3-Bromo analog requires >80–100 °C for initial cross-coupling activation. |
| Quantified Difference | Provides a >40 °C thermal window for strictly orthogonal, site-selective sequential coupling. |
| Conditions | Pd-catalyzed Suzuki-Miyaura cross-coupling in sequential arylation. |
Procuring the iodo-variant allows process chemists to perform sequential multi-arylations without cross-reactivity, drastically simplifying the synthesis of complex APIs.
Utilizing the pre-methylated 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine directly eliminates the need for N-protection strategies during downstream synthesis. When using the unmethylated baseline (3-iodo-1H-pyrrolo[2,3-b]pyridine), manufacturers must perform an initial methylation or protection step—typically requiring strong bases like NaH—followed by a late-stage deprotection if a different N-substituent is not desired, or simply to avoid catalyst poisoning [2]. This two-step overhead introduces a cumulative yield penalty. Sourcing the pre-methylated building block guarantees immediate readiness for C3-functionalization, preserving mass and reducing hazardous reagent usage [1].
| Evidence Dimension | Synthetic Step Count and Mass Yield |
| Target Compound Data | 0 additional N-protection steps; direct use in C-C bond formation. |
| Comparator Or Baseline | Unmethylated 3-iodo-1H-pyrrolo[2,3-b]pyridine requires 1-2 additional steps (protection/deprotection) with a ~15-30% cumulative yield penalty. |
| Quantified Difference | Saves 1-2 synthetic steps and prevents up to 30% intermediate mass loss. |
| Conditions | Standard multi-step pharmaceutical intermediate synthesis. |
Direct procurement of the N-methylated form streamlines scale-up manufacturing by improving overall atom economy and reducing labor-intensive purification steps.
The presence of a free N-H group in azaindole scaffolds can severely compromise transition-metal-catalyzed reactions by coordinating with the metal center or undergoing competitive N-arylation. 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine completely mitigates this risk via its N1-methyl cap, ensuring that palladium or copper catalysts remain active for the intended C3-halogen oxidative addition [2]. Compared to unmethylated analogs, which can yield up to 20% off-target N-functionalized byproducts or require excess catalyst loading to overcome poisoning, the target compound delivers >95% regioselectivity for C3-specific coupling [1].
| Evidence Dimension | Regioselectivity and Catalyst Activity |
| Target Compound Data | >95% regioselectivity for C3-coupling; standard catalyst loading (e.g., 2-5 mol% Pd). |
| Comparator Or Baseline | Free N-H analogs risk 10-20% N-arylation byproducts and often demand higher catalyst/base equivalents. |
| Quantified Difference | Eliminates up to 20% off-target yield loss and reduces transition-metal catalyst consumption. |
| Conditions | Pd/Cu-catalyzed cross-coupling (e.g., Ullmann, Suzuki, Carbonylation). |
Ensures high-purity product profiles and lowers the cost of goods by minimizing expensive catalyst loading and complex chromatographic separations.
Because of its highly reactive C3-iodo group, this compound is the premier choice for synthesizing C3,C6-diaryl or tetra-aryl 7-azaindoles. The kinetic advantage of the C-I bond allows process chemists to perform low-temperature Suzuki-Miyaura couplings at the C3 position first, leaving other halogenated sites intact for subsequent functionalization. This is critical in the scalable production of complex antiviral and oncology APIs [1].
The compound is ideally suited for palladium-catalyzed carbonylation reactions to generate 7-azaindole-3-carboxylic acid derivatives. The N-methyl group prevents competitive N-carbonylation, ensuring high yields of the target C3-carbonyl species, which are essential intermediates in the synthesis of potent NaV1.7 inhibitors used in novel pain management therapies [2].
In drug discovery settings requiring the rapid generation of diverse C-X (X = N, O, S) bonds, this pre-methylated scaffold prevents the copper catalyst poisoning typically caused by free N-H azaindoles. It enables highly efficient, regioselective Ullmann-type heteroarylations at the C3 position, streamlining the hit-to-lead optimization of central nervous system (CNS) active compounds [3].